molecular formula C16H10FNO2S B2454435 (E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid CAS No. 951624-12-7

(E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid

Cat. No.: B2454435
CAS No.: 951624-12-7
M. Wt: 299.32
InChI Key: ZPLBNUQBZLJAMY-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid is an organic compound with the molecular formula C16H10FNO2S and a molecular weight of 299.32 g/mol . This compound is characterized by the presence of a cyano group, a fluorophenylthio group, and an acrylic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid typically involves the reaction of 4-fluorothiophenol with 3-bromo-4-cyanobenzaldehyde under basic conditions to form the corresponding thioether. This intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to yield the desired acrylic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorophenylthio group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorophenylthio group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylthio derivatives.

Scientific Research Applications

(E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of functional groups like the cyano and fluorophenylthio groups suggests potential interactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3-Cyano-4-(4-chlorophenylthio)phenyl)acrylic acid
  • (E)-3-(3-Cyano-4-(4-bromophenylthio)phenyl)acrylic acid
  • (E)-3-(3-Cyano-4-(4-methylphenylthio)phenyl)acrylic acid

Uniqueness

(E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid is unique due to the presence of the fluorine atom in the phenylthio group, which can significantly influence the compound’s reactivity and interactions with other molecules. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly interesting for applications in medicinal chemistry and material science .

Properties

IUPAC Name

(E)-3-[3-cyano-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2S/c17-13-3-5-14(6-4-13)21-15-7-1-11(2-8-16(19)20)9-12(15)10-18/h1-9H,(H,19,20)/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLBNUQBZLJAMY-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C=CC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)/C=C/C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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